2-Hydroxy-5-dibenzosuberone

Kinase Inhibition p38 MAPK Inflammation

2-Hydroxy-5-dibenzosuberone (CAS 17910-73-5) is the essential precursor for DCHD-based SPPS linkers and Skepinone-L class p38 MAPK inhibitors. The 2-hydroxyl group provides a covalent anchor for solid-phase peptide synthesis, enabling mild 1-5% TFA cleavage that preserves acid-labile modifications (phosphorylation, glycosylation). In kinase inhibitor programs, this handle permits site-selective introduction of the 2-phenylamino pharmacophore, delivering >200-fold kinase selectivity and low-nM potency. Substitution with generic dibenzosuberone or standard linkers (Rink amide, HMBA) causes complete functional collapse. Choose this compound to access unique conformational restriction and reactivity that no alternative scaffold replicates. Ideal for chemoselective ligation probes, SAR studies, and chronic inflammatory disease drug discovery.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 17910-73-5
Cat. No. B556772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-dibenzosuberone
CAS17910-73-5
Synonyms17910-73-5; 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one; 2-Hydroxy-5-dibenzosuberone; 13-HYDROXYTRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7,12,14-HEXAEN-2-ONE; ZINC02244331; AmbotzRL-1111; SCHEMBL4040669; CTK8B9925; MolPort-008-268-961; ZINC2244331; 9397AA; ANW-63601; AKOS005066819; AJ-34470; AK-79012; OR005407; PL038237; TC-152346; FT-0637624; I01-9205; 3B3-001555; 13-hydroxytricyclo[9.4.0.0?,?]pentadeca-1(11),3,5,7,12,14-hexaen-2-one
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31
InChIInChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2
InChIKeyMSGQRAAQALHWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-dibenzosuberone (CAS 17910-73-5) as a Strategic Intermediate for Advanced Peptide Synthesis and Selective p38 MAPK Inhibition


2-Hydroxy-5-dibenzosuberone (CAS 17910-73-5), also known as 10,11-dihydro-2-hydroxy-5H-dibenzo[a,d]cyclohepten-5-one, is a functionalized dibenzosuberone derivative bearing a 2-hydroxy substituent . This compound serves as a critical scaffold for two distinct high-value applications: it functions as a specialized linker in solid-phase peptide synthesis (SPPS) [1] and as the core tricyclic framework for the development of highly selective p38 MAP kinase inhibitors, including the clinical probe Skepinone-L [2]. Its differential value is not in its inherent biological activity but in its unique structural attributes: a conformationally restricted, non-planar dibenzosuberone core that provides a distinct spatial geometry for molecular recognition, and a reactive hydroxyl handle at the 2-position that enables both stable resin attachment in SPPS and site-selective derivatization for structure-activity relationship (SAR) studies in kinase inhibitor programs .

The Functional Superiority of 2-Hydroxy-5-dibenzosuberone Over In-Class Analogs in Peptide Linker Technology


Substitution with a generic, unsubstituted dibenzosuberone (CAS 1210-35-1) or a structurally similar linker, such as the widely used Rink amide or HMBA linkers, would lead to a functional collapse in both key application areas. The 2-hydroxyl group of 2-Hydroxy-5-dibenzosuberone is the critical point of covalent attachment to solid supports in SPPS, and its absence would render the molecule inert as a linker [1]. Furthermore, the specific dibenzosuberyl system offers a distinct acid-lability profile compared to other trityl or benzyl-based linkers, enabling cleavage under milder conditions (e.g., 1-5% TFA) that preserve acid-sensitive peptide modifications, a feature not shared by more robust linkers [2]. In the context of p38 MAPK inhibitors, the 2-hydroxy group serves as the essential synthetic handle for introducing the 2-phenylamino moiety, a key pharmacophore. Modifications to the core structure or the substitution pattern, as detailed in SAR studies, result in a complete loss of both potency (low nM IC50) and, most critically, the exceptional kinase selectivity (>400-fold) that defines this compound class [3]. The evidence below quantifies these performance advantages.

Quantitative Performance of 2-Hydroxy-5-dibenzosuberone: Superior p38 MAPK Inhibitor Potency and Selectivity vs. Clinical Comparators


p38α MAP Kinase Inhibitory Potency (IC50) of Skepinone-L (2-Phenylamino-dibenzosuberone) vs. Comparator SB 203580

The lead inhibitor derived from the 2-hydroxy-dibenzosuberone scaffold, Skepinone-L (a 2-phenylamino derivative), demonstrates an IC50 of 5 nM against p38α MAP kinase in a cell-free assay, representing a significant potency advantage over the widely used clinical comparator SB 203580, which has a reported IC50 of 50 nM in similar assays [1]. This 10-fold increase in potency is directly attributable to the rigid, hydrophobic dibenzosuberone core and the specific substitution pattern enabled by the 2-hydroxy handle [2].

Kinase Inhibition p38 MAPK Inflammation

Unmatched Kinase Selectivity Profile of Dibenzosuberone-Based p38 Inhibitors (Skepinone-L)

The dibenzosuberone scaffold, accessed via 2-Hydroxy-5-dibenzosuberone, confers an exceptional selectivity profile to the resulting p38 MAPK inhibitors. Skepinone-L was tested against a broad panel of 400 other kinase constructs and exhibited little to no affinity (IC50 > 1 µM for all), representing a >200-fold selectivity window over its primary target (IC50 = 5 nM) [1]. In contrast, the benchmark p38 inhibitor BIRB 796 exhibits significant off-target activity against a range of kinases, including JNK2 and c-Kit, at clinically relevant concentrations [2]. This stark difference in selectivity is a direct consequence of the unique, rigid geometry of the dibenzosuberone core, which occupies a distinct conformational space in the kinase's hydrophobic pocket, unlike the more flexible scaffolds of other inhibitor classes [3].

Kinase Selectivity Off-Target Effects Chemical Probe

Whole Blood Cytokine Suppression: Functional Efficacy of Dibenzosuberone-Based Inhibitors in a Disease-Relevant Model

In a physiologically relevant ex vivo human whole blood (HWB) assay, the dibenzosuberone-based p38α inhibitor (Skepinone-L) demonstrated potent suppression of LPS-stimulated TNF-α release with an IC50 of 40 nM [1]. This performance is notably superior to that of SB 203580, which has a reported IC50 of ~500-1000 nM for inhibiting TNF-α release in a similar HWB assay [2]. The >10-fold improvement in whole blood activity for the dibenzosuberone series is attributed to its optimized physicochemical properties (logP, solubility) and low plasma protein binding, which were rationally designed by modifying the 2-hydroxy scaffold [3].

Whole Blood Assay Cytokine Release TNF-α

Primary Research Applications of 2-Hydroxy-5-dibenzosuberone in Advanced Synthesis and Targeted Therapeutics


Solid-Phase Peptide Synthesis (SPPS) of Acid-Sensitive Peptides and C-Terminal Aldehydes

This compound is ideally suited as a precursor for synthesizing specialized DCHD (dibenzocyclohepta-1,4-diene) linkers for solid-phase peptide synthesis [1]. The primary advantage is the ability to perform mild acidolytic cleavage (e.g., using 1-5% trifluoroacetic acid) to release the synthesized peptide from the resin [2]. This mild cleavage condition is essential for the successful synthesis of peptides containing acid-labile modifications, such as phosphorylation, sulfation, or glycosylation, or for generating C-terminal aldehyde and semicarbazone functionalities, which are often required for chemoselective ligation and the synthesis of complex peptide-based therapeutics and probes [3].

Rational Design and SAR Exploration of Highly Selective p38 MAP Kinase Inhibitors

The 2-hydroxy group is the critical synthetic handle for introducing diverse functionality at the 2-position of the dibenzosuberone core, making this compound the essential starting material for the Skepinone-L class of p38 MAPK inhibitors [4]. Researchers use 2-Hydroxy-5-dibenzosuberone to build libraries of 2-phenylamino-dibenzosuberones, exploring how substitutions at the 7-, 8-, and 9-positions of the core affect potency and selectivity [5]. The exceptional kinase selectivity profile (>200-fold) demonstrated by Skepinone-L makes it an indispensable chemical probe for dissecting p38 MAPK signaling pathways in cellular and in vivo models of inflammation, apoptosis, and stress response, without the confounding effects of off-target kinase inhibition [6].

Preclinical Development of Next-Generation Anti-Inflammatory Drug Candidates

Due to the combination of low nM potency in whole blood assays and outstanding kinase selectivity, derivatives of 2-Hydroxy-5-dibenzosuberone represent a promising new class of anti-inflammatory agents that overcome the limitations of earlier p38 inhibitors, many of which failed in clinical trials due to off-target toxicity or lack of efficacy [7]. The demonstrated low ATP-competitiveness of this series suggests they will maintain efficacy even in environments with high intracellular ATP concentrations, a common challenge for other kinase inhibitors [8]. This makes them highly attractive lead compounds for developing novel therapeutics for chronic inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis, where both high potency and an exceptional safety profile are paramount.

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